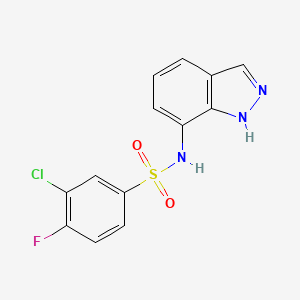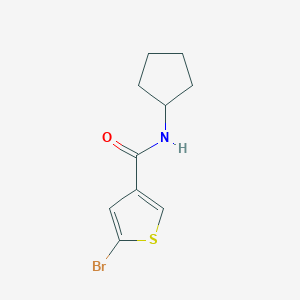![molecular formula C19H25N3O3S B7830043 N-{4-[3-(Ethyl-phenyl-amino)-propylsulfamoyl]-phenyl}-acetamide](/img/structure/B7830043.png)
N-{4-[3-(Ethyl-phenyl-amino)-propylsulfamoyl]-phenyl}-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[3-(Ethyl-phenyl-amino)-propylsulfamoyl]-phenyl}-acetamide is a useful research compound. Its molecular formula is C19H25N3O3S and its molecular weight is 375.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{4-[3-(Ethyl-phenyl-amino)-propylsulfamoyl]-phenyl}-acetamide typically involves multi-step organic reactions. The key steps might include:
The initial formation of the 3-(ethyl-phenyl-amino)propylsulfamide intermediate.
Coupling this intermediate with 4-bromoacetophenone under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura reaction).
Industrial Production Methods: Industrial production would scale up the laboratory synthesis processes, optimizing for yield, safety, and cost-efficiency. This might involve continuous flow synthesis techniques, use of industrial reactors, and stringent control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions: N-{4-[3-(Ethyl-phenyl-amino)-propylsulfamoyl]-phenyl}-acetamide can undergo various chemical reactions, including:
Oxidation: The ethyl and phenyl groups may undergo oxidation under strong oxidizing conditions.
Reduction: Certain functional groups within the molecule can be selectively reduced.
Substitution: Both electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a metal catalyst (e.g., palladium on carbon, Pd/C).
Substitution: Halogenating agents (e.g., bromine, Br2) for electrophilic substitution or nucleophiles (e.g., amines) for nucleophilic substitution.
Major Products Formed: Depending on the reaction conditions, major products can vary widely, from partially oxidized derivatives to fully reduced compounds and substituted aromatic systems.
Scientific Research Applications
Chemistry: In chemistry, this compound is studied for its potential as a building block for more complex molecules. Its unique structure allows for targeted modifications, leading to the synthesis of novel compounds with desired properties.
Biology: In biological research, N-{4-[3-(Ethyl-phenyl-amino)-propylsulfamoyl]-phenyl}-acetamide can serve as a probe to understand enzyme interactions and cellular processes. Its specific binding characteristics can be used to study protein-ligand interactions.
Medicine: In medicine, this compound is being investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where targeted molecular intervention is crucial.
Industry: In industrial applications, its stability and reactivity are harnessed in the development of new materials and chemical processes. It may find use in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
5. Mechanism of Action: The mechanism by which this compound exerts its effects is related to its interaction with specific molecular targets, such as enzymes or receptors. This interaction can inhibit or activate biological pathways, leading to a desired therapeutic effect.
Molecular Targets and Pathways Involved: Specific molecular targets might include kinases, proteases, or other enzymes critical in disease pathways. By binding to these targets, the compound can modulate their activity, leading to changes in cellular function and disease progression.
Comparison with Similar Compounds
N-{4-[3-(Methyl-phenyl-amino)-propylsulfamoyl]-phenyl}-acetamide
N-{4-[3-(Propyl-phenyl-amino)-propylsulfamoyl]-phenyl}-acetamide
Uniqueness: What sets N-{4-[3-(Ethyl-phenyl-amino)-propylsulfamoyl]-phenyl}-acetamide apart is its specific ethyl substitution, which can significantly alter its biological activity and binding affinity compared to its methyl or propyl analogs. These structural differences can lead to variations in the compound's effectiveness, selectivity, and overall therapeutic potential.
This compound stands out in the vast landscape of organic compounds due to its unique chemical structure and its potential for significant scientific and industrial applications. Its synthesis, reactivity, and biological interactions make it a compound of high interest for ongoing and future research.
Properties
IUPAC Name |
N-[4-[3-(N-ethylanilino)propylsulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3S/c1-3-22(18-8-5-4-6-9-18)15-7-14-20-26(24,25)19-12-10-17(11-13-19)21-16(2)23/h4-6,8-13,20H,3,7,14-15H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFUSPDUMXDCOKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
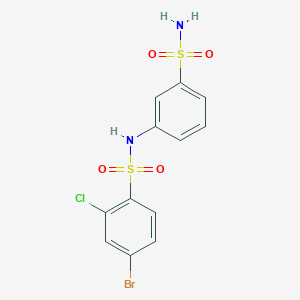
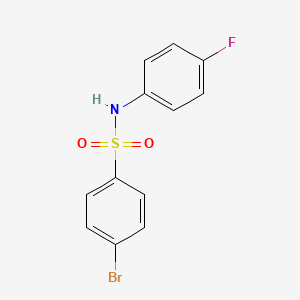
![ethyl N-[(4-nitrophenyl)sulfonylamino]carbamate](/img/structure/B7829972.png)
![2-phenethyl-1H-benzo[d]imidazol-5-amine dihydrochloride](/img/structure/B7829977.png)
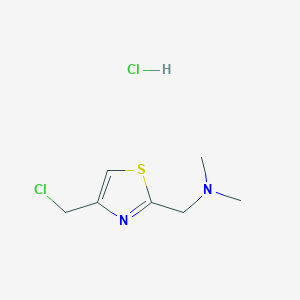
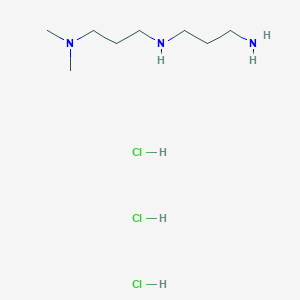
![2-[(2-chloroquinolin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B7830008.png)

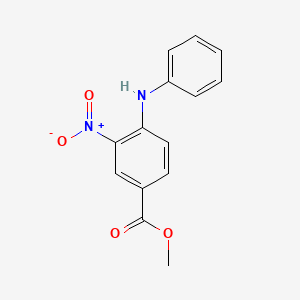
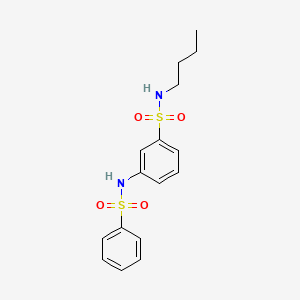
![N-cyclopropyl-N-[(4-methoxyphenyl)methyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B7830027.png)
![4-chloro-N-cyclopropyl-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide](/img/structure/B7830030.png)
